molecular formula C20H20FN5O B2838328 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine CAS No. 1396800-02-4

1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine

Cat. No.: B2838328
CAS No.: 1396800-02-4
M. Wt: 365.412
InChI Key: ZBRRTFJXLPYVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine features a piperazine core substituted with a 3-fluorobenzoyl group at the 1-position and a 1-phenyl-1,2,3-triazol-5-ylmethyl moiety at the 4-position. This dual substitution confers unique physicochemical and pharmacological properties. The fluorine atom on the benzoyl group enhances electronegativity and metabolic stability, while the triazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-17-6-4-5-16(13-17)20(27)25-11-9-24(10-12-25)15-19-14-22-23-26(19)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRRTFJXLPYVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine involves several key steps that utilize various reagents and conditions. The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent acylation reactions.

Key Steps in Synthesis:

  • Formation of Triazole: The initial step typically involves the reaction of phenyl azide with an appropriate alkyne to form the triazole structure.
  • Acylation Reaction: The triazole compound is then acylated using 3-fluorobenzoyl chloride to introduce the fluorobenzoyl group.
  • Piperazine Linkage: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.

This synthetic pathway allows for the generation of derivatives that may exhibit enhanced biological activity.

Research indicates that this compound exhibits significant pharmacological properties. Studies have highlighted its potential as an antipsychotic agent due to its ability to modulate neurotransmitter systems.

Pharmacological Properties:

  • Antipsychotic Effects: Similar compounds have shown promise in treating schizophrenia and other psychotic disorders by acting on dopamine receptors .
  • Antimicrobial Activity: The triazole moiety is known for its antifungal properties, suggesting potential applications in treating fungal infections .

Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:

Potential Therapeutic Uses:

  • Mental Health Disorders: Due to its antipsychotic-like profile, further research could lead to its use in managing conditions like schizophrenia or bipolar disorder.
  • Infectious Diseases: Its antimicrobial properties may be explored for developing new treatments against resistant strains of fungi or bacteria.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds with promising results:

Study ReferenceFindings
Investigated the antipsychotic effects of related compounds in behavioral models.
Described synthesis methods for triazole derivatives and their biological evaluations.
Provided insights into the molecular structure and potential interactions with biological targets.

These findings underscore the importance of continuing research into this compound's pharmacological profile and therapeutic potential.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound involves sequential functionalization of the piperazine core. Key steps include:

Step 1: Formation of the Piperazine-Triazole Hybrid

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize the 1,2,3-triazole ring. For example, propargyl bromide reacts with a piperazine derivative (e.g., 1-benzylpiperazine) in THF under nitrogen, followed by reaction with phenyl azide to form the 1,4-disubstituted triazole-piperazine hybrid .

  • Optimization : Microwave-assisted methods improve regioselectivity and yield (>90%) by reducing side products like dibenzylated piperazine .

Step 2: Acylation with 3-Fluorobenzoyl Chloride

  • The piperazine nitrogen is acylated using 3-fluorobenzoyl chloride in the presence of a base (e.g., NaH or Et3_3N). This step typically proceeds in anhydrous THF or DCM at 0–25°C .

  • Challenges : Competitive acylation at both piperazine nitrogens is mitigated by using stoichiometric control or protecting groups .

Representative Reaction Scheme

text
1. Piperazine + Propargyl bromide → Propargyl-piperazine intermediate 2. Intermediate + Phenyl azide → Triazole-piperazine hybrid (CuAAC) 3. Hybrid + 3-Fluorobenzoyl chloride → Target compound

Key Reaction Data

Reaction conditions and yields from analogous syntheses are summarized below:

Step Reagents/Conditions Yield Reference
Triazole formationCuSO4_4·5H2_2O, sodium ascorbate, H2_2O/THF85–92%
Piperazine acylation3-Fluorobenzoyl chloride, NaH, THF, 0°C → RT78–84%
PurificationColumn chromatography (SiO2_2, EtOAc/hexane)>95% purity

Reactivity and Functionalization

  • Nucleophilic Substitution : The fluorobenzoyl group undergoes selective nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the meta-position relative to the carbonyl group .

  • Triazole Modifications : The 1,2,3-triazole ring participates in Huisgen cycloadditions or metal-catalyzed cross-couplings, enabling further derivatization .

Stability and Degradation

  • Hydrolytic Stability : The fluorobenzoyl group resists hydrolysis under acidic conditions (pH 3–6) but degrades in strong bases (pH >10) .

  • Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the triazole-piperazine bond .

Biological and Pharmacological Relevance

  • Target Engagement : Piperazine-triazole hybrids exhibit activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase, with IC50_{50} values in the µM range .

  • Structure-Activity Relationships (SAR) :

    • Fluorine at the meta-position enhances metabolic stability and binding affinity .

    • The triazole linker improves solubility and pharmacokinetic properties .

Analytical Characterization

  • NMR : 1^1H NMR signals for the triazole methylene protons appear at δ 3.40–3.45 ppm, while the fluorobenzoyl carbonyl carbon resonates at δ 163–166 ppm in 13^{13}C NMR .

  • HRMS : [M+H]+^+ calculated for C21_{21}H20_{20}FN5_5O: 394.1684; observed: 394.1686 .

Industrial and Regulatory Considerations

  • Patent Activity : Piperazine-triazole derivatives are patented as inhibitors of stearoyl-CoA desaturase (SCD) and antimicrobial agents .

  • Regulatory Status : Fluorinated piperazines are listed under TSCA Section 12(b) for export notification .

This compound’s synthesis and reactivity highlight its versatility in medicinal chemistry. Further studies should explore its applications in multitarget drug discovery and optimized delivery systems.

Comparison with Similar Compounds

Structural Analogues with Triazolylmethyl-Piperazine Motifs

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at Piperazine 1-Position Substituent at Piperazine 4-Position Molecular Formula Key Properties/Applications Reference
Target Compound 3-Fluorobenzoyl 1-Phenyl-1H-1,2,3-triazol-5-ylmethyl C₂₁H₂₀FN₅O Potential antitumor activity (hypothesized)
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride None (free base) 1-Phenyl-1H-1,2,3-triazol-5-ylmethyl C₁₃H₁₉Cl₂N₅ White solid; improved solubility as salt
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(furan-3-carbonyl)piperazine Furan-3-carbonyl 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-ylmethyl C₁₉H₂₀FN₅O₃ Unknown bioactivity; fluorinated aryl group
1-[[1-(2-Methylphenyl)-1H-1,2,3-triazol-5-yl]methyl]piperazine dihydrochloride None (free base) 1-(2-Methylphenyl)-1H-1,2,3-triazol-5-ylmethyl C₁₆H₂₂Cl₂N₅ Discontinued pharmaceutical candidate
Key Observations:
  • Substituent Effects : The 3-fluorobenzoyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to unsubstituted analogues like the dihydrochloride salt in , which has higher aqueous solubility due to ionic character.

Analogues with Acylated Piperazine Cores

Table 2: Acylated Piperazine Derivatives
Compound Name Acyl Group Piperazine 4-Substituent Biological Activity Reference
1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine 3-Fluorobenzoyl 1-Phenyl-1H-1,2,3-triazol-5-ylmethyl Hypothesized antitumor activity
1-(Furan-3-carbonyl)-4-[(1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl]piperazine Furan-3-carbonyl 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-ylmethyl Undetermined
1-(2-Ethoxyphenyl)-4-phenethylpiperazine 2-Ethoxyphenyl Phenethyl Dopamine D2 receptor affinity
Key Observations:
  • Acyl Group Impact : The 3-fluorobenzoyl group may enhance blood-brain barrier penetration compared to furan-3-carbonyl (less electronegative) .
  • Receptor Binding : Compounds like 1-(2-methoxyphenyl)piperazine derivatives show high dopamine D2 receptor affinity, suggesting that electron-donating groups (e.g., methoxy) on the acyl moiety improve target engagement .

Physicochemical and Spectral Comparisons

Table 3: Physicochemical Data
Compound Name Melting Point (°C) NMR Shifts (¹H, Key Peaks) HRMS (m/z) [M+H]+ Reference
Target Compound Not reported δ 8.10 (s, 1H, triazole), δ 7.45–7.20 (m, aromatic) 390.1
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride Not reported δ 7.80 (s, 1H, triazole), δ 3.60 (m, piperazine) 316.2
1-(4-Fluorophenyl)-4-phenethylpiperazine 79.8–80.5 δ 7.30 (d, 2H, aromatic), δ 2.90 (m, piperazine) 315.2
Key Observations:
  • Triazole Proton Signals : The singlet at δ ~8.10 ppm in the target compound’s ¹H NMR aligns with triazole protons in , confirming structural consistency.
  • Mass Spectrometry : HRMS data for the target compound (m/z 390.1) distinguishes it from analogues with simpler substituents (e.g., m/z 315.2 in ).

Q & A

Q. What are the key structural features of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine, and how do they influence its reactivity?

The compound features three critical moieties:

  • 3-Fluorobenzoyl group : Introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilicity and influencing π-π stacking interactions with biological targets.
  • 1,2,3-Triazole ring : Provides rigidity and participates in hydrogen bonding or dipole-dipole interactions, critical for binding affinity.
  • Piperazine core : Enhances solubility and serves as a scaffold for functional group attachment.
    These groups collectively affect steric hindrance, electronic distribution, and metabolic stability. For example, fluorination increases resistance to oxidative degradation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A multi-step approach is typically used:

Nucleophilic substitution : Reacting 3-fluorobenzoyl chloride with piperazine to form the benzoylated intermediate.

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introducing the triazole moiety via click chemistry, ensuring regioselectivity and high yield.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity.
Key challenges include optimizing reaction time (6–12 hours) and catalyst loading (0.3–0.6 equiv. CuSO₄) to minimize byproducts .

Q. How is the compound characterized post-synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzoyl proton signals at δ 7.4–7.6 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 395.15).
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold).
    Cross-referencing with synthetic intermediates ensures structural fidelity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole ring formation?

  • Solvent selection : A 1:2 H₂O:DCM mixture balances solubility and reaction kinetics .
  • Catalyst system : Sodium ascorbate (0.6 equiv.) reduces Cu(II) to Cu(I) in situ, enhancing cycloaddition efficiency.
  • Temperature control : Room temperature minimizes side reactions (e.g., alkyne dimerization).
  • Azide excess : Using 1.2 equiv. of azide derivatives drives the reaction to completion. Post-reaction, extraction with ethyl acetate (3×15 mL) and drying over Na₂SO₄ improve recovery .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–48 hours), and DMSO concentrations (≤0.1% v/v).
  • Structural analogs : Compare activity of derivatives lacking the triazole or fluorobenzoyl group to isolate pharmacophoric contributions.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies across protein conformers (e.g., kinase vs. GPCR targets) .

Q. How can computational methods predict the compound’s metabolic stability?

  • In silico tools : Use SwissADME to estimate cytochrome P450 interactions (e.g., CYP3A4/2D6 susceptibility).
  • Metabolite prediction : Rule-based systems (e.g., Meteor) highlight potential oxidation sites (e.g., piperazine N-dealkylation).
  • MD simulations : Assess stability of the triazole-fluorobenzoyl interaction under physiological pH (e.g., 7.4) .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Dose matrix : Test 4×4 concentration grids (e.g., 0.1–10 μM compound + 0.5–5 μM cisplatin).
  • Mechanistic studies : Flow cytometry (apoptosis) and Western blotting (caspase-3 activation) validate synergistic pathways .

Methodological Considerations

Q. How to resolve discrepancies in crystallographic data for structural analogs?

  • SHELX refinement : Apply twin refinement (e.g., BASF parameter) for twinned crystals.
  • Data quality : Ensure resolution ≤1.0 Å and R-factor <0.05. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What protocols ensure compound stability during long-term storage?

  • Storage conditions : –20°C under argon in amber vials to prevent photodegradation.
  • Stability assays : Monitor via LC-MS every 3 months; detect hydrolytic cleavage (e.g., piperazine ring opening at pH <3) .

Q. How to design SAR studies focusing on the triazole moiety?

  • Analog synthesis : Replace triazole with tetrazole or imidazole to assess ring size/electronic effects.
  • Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR vs. VEGFR2).
  • QSAR models : Use CoMFA/CoMSIA to correlate triazole substituents (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.